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Compound of Interest

Compound Name: PROTAC EGFR degrader 11

Cat. No.: B12376031

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of PROTAC EGFR
degrader 11 (also known as Compound B71). As the development of targeted protein
degraders continues to advance, understanding their selectivity is paramount for predicting
both on-target efficacy and potential off-target effects. This document summarizes available
data on PROTAC EGFR degrader 11 and compares it with other relevant EGFR-targeting
compounds, offering insights for researchers in oncology and drug discovery.

Executive Summary

PROTAC EGFR degrader 11 is a heterobifunctional molecule designed to induce the
degradation of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in
various cancers. It achieves this by simultaneously binding to EGFR and the E3 ubiquitin ligase
Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of
EGFR.[1] Available data indicates that PROTAC EGFR degrader 11 effectively degrades
EGFR with a DCso of less than 100 nM and inhibits the proliferation of both wild-type and
mutant EGFR-expressing BaF3 cells with an ICso of less than 100 nM.[1][2] Notably, it has also
been reported to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1),
suggesting a degree of polypharmacology.[1][2]

This guide presents a structured comparison of PROTAC EGFR degrader 11 with other
EGFR-targeting PROTACs and small molecule inhibitors, highlighting the critical need for
comprehensive kinase-wide selectivity profiling in the development of such therapeutics.
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Data Presentation: Kinase Selectivity Profiles

The following tables summarize the known kinase targets of PROTAC EGFR degrader 11 and
provide a template for comparison with other EGFR-targeted compounds. Due to the limited
publicly available kinase panel screening data for PROTAC EGFR degrader 11, this section is
presented as a model for how such data should be structured for comparative analysis.

Table 1: Profile of PROTAC EGFR Degrader 11 (Compound B71)

Quantitative Data
Target Kinase Reported Activity (e.g., % Inhibition Data Source
@ 1pM, Ki, DCso)

Primary Target MedchemExpress[1],
EGFR ) DCso0 <100 nM

(Degradation) Immunomart[2]

Off-Target N MedchemExpress[1],
FAK ) Not specified

(Degradation) Immunomart[2]

Off-Target - MedchemExpress[1],
RSK1 ) Not specified

(Degradation) Immunomart[2]

Requires

Other Kinases Data Not Available comprehensive kinase

panel screening

Table 2: Comparative Selectivity of EGFR-Targeting Compounds
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BENGHE

) Key Off- o
Primary . Selectivity
Compound Type Targets (if
Target(s) Notes
known)
PROTAC EGFR Polypharmacolog
PROTAC EGFR FAK, RSK1
degrader 11 y observed.[1][2]
High selectivity
for T790M and
) o EGFR (mutant- o
Osimertinib TKI ) - activating
selective) )
mutations over
wild-type EGFR.
Inhibits EGFR
Gefitinib TKI EGFR - tyrosine kinase
activity.[3]
Reported to be
EGFR (mutant- highly selective
MS39 & MS154 PROTAC -
selective) for mutant EGFR
over wild-type.[4]
Selectively
degrade
EGFRL858R+T7
SIAIS125 & EGFR (mutant-
PROTAC ] - 90M and
SIAIS126 selective)
EGFREXx19del

but not wild-type.
[5]

Experimental Protocols

Comprehensive selectivity profiling is crucial for the development of targeted therapies. The

following outlines a standard protocol for a kinase panel screening assay, such as the

KINOMEscan™ platform, which is a widely used method for assessing the selectivity of kinase

inhibitors and degraders.

KINOMEscan™ Assay Protocol (lllustrative)
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This protocol is based on a competitive binding assay that quantifies the ability of a test
compound to compete with an immobilized ligand for binding to a panel of kinases.

e Assay Principle: The assay involves three main components: a DNA-tagged kinase, an
immobilized ligand that binds to the active site of the kinase, and the test compound. The
amount of kinase that binds to the immobilized ligand is measured by quantifying the
attached DNA tag using quantitative PCR (gPCR). A reduction in the amount of bound kinase
in the presence of the test compound indicates that the compound has bound to the kinase
and displaced the immobilized ligand.

e Preparation of Reagents:

o Kinase Panel: A panel of recombinant human kinases, each tagged with a unique DNA
identifier.

o Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid
support (e.g., magnetic beads).

o Test Compound: PROTAC EGFR degrader 11 is serially diluted to a range of
concentrations in DMSO.

o Assay Procedure:

o The DNA-tagged kinases are individually incubated with the immobilized ligand and the
test compound in a multi-well plate format.

o The binding reactions are allowed to reach equilibrium.

o The solid support is washed to remove unbound components.

o The bound kinase is eluted.

o The amount of eluted kinase is quantified by gPCR of the DNA tag.
o Data Analysis:

o The amount of kinase bound in the presence of the test compound is compared to a
DMSO control.
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o The results are typically expressed as a percentage of the control (%Ctrl). A lower %Cirl
value indicates stronger binding of the test compound to the kinase.

o For compounds showing significant binding, a dissociation constant (Kd) can be
determined by performing the assay with a range of compound concentrations.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR
signaling pathway and the general workflow for PROTAC-mediated protein degradation and its

analysis.
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Caption: Simplified overview of the EGFR signaling cascade.
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Cellular Mechanism Experimental Analysis
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Caption: Workflow of PROTAC action and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. medchemexpress.com [medchemexpress.com]
e 2. PROTAC EGFR degrader 11 - Immunomart [immunomart.com]
¢ 3. medchemexpress.com [medchemexpress.com]

e 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional
Small-Molecule Degraders - PMC [pmc.ncbi.nim.nih.gov]

o 5. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs
through both proteosome and autophagy/lysosome degradation systems - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Selectivity Profiling of PROTAC EGFR Degrader 11: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376031#selectivity-profiling-of-protac-egfr-
degrader-11-across-kinase-panels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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